[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, making it an attractive scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the introduction of the difluoromethoxymethyl group onto the bicyclo[1.1.1]pentane core. One common method is through the reaction of a bicyclo[1.1.1]pentane derivative with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The difluoromethoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide]: Known for its antifungal activity.
1,1-Difluorocyclopropane derivatives: Widely used in medicinal chemistry for drug discovery.
Uniqueness
What sets [3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol apart is its unique combination of the bicyclo[1.1.1]pentane core and the difluoromethoxymethyl group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12F2O2 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
[3-(difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)12-5-8-1-7(2-8,3-8)4-11/h6,11H,1-5H2 |
InChI Key |
UALKEEWNSGVEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)COC(F)F)CO |
Origin of Product |
United States |
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